G140

Descripción

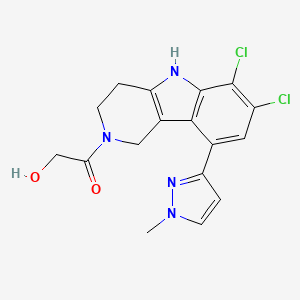

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H16Cl2N4O2 |

|---|---|

Peso molecular |

379.241 |

Nombre IUPAC |

1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3 |

Clave InChI |

NVPFAXHXXODQRO-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

G140; G-140; G 140 |

Origen del producto |

United States |

Foundational & Exploratory

G140 cGAS Inhibitor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

G140 is a potent and selective small-molecule inhibitor specifically developed to target human cGAS. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound inhibits cGAS is through competitive binding at the enzyme's active site. The catalytic pocket of cGAS is responsible for binding the substrates ATP and GTP to synthesize cGAMP. Co-crystallization studies of related compounds have revealed that inhibitors like this compound occupy this catalytic pocket. By physically blocking the entry of ATP and GTP, this compound effectively prevents the synthesis of cGAMP, thereby halting the downstream signaling cascade that leads to an inflammatory response. This targeted action ensures that the inhibition occurs at the very initiation of the pathway, upstream of STING activation.

Caption: this compound competitively inhibits cGAS by blocking the ATP/GTP active site.

Quantitative Potency and Selectivity

This compound demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS). This species-specific activity is a critical consideration for translational studies. The inhibitor is effective both in biochemical assays using recombinant protein and in cell-based models, where it suppresses the dsDNA-induced interferon response.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Biochemical Assay | Human cGAS (h-cGAS) | 14.0 nM | |

| Biochemical Assay | Mouse cGAS (m-cGAS) | 442 nM | |

| Cellular Assay | Human THP-1 Monocytes | 1.70 µM |

| Cellular Assay | Human Primary Macrophages | 0.86 µM | |

Table 2: Cytotoxicity Profile

| Cell Line | Metric | Value | Reference |

|---|

| Human THP-1 Monocytes | LD50 (24h) | >100 µM | |

The significant window between the effective concentration (IC50) in cells and the lethal dose (LD50) suggests low cellular toxicity, a favorable characteristic for a therapeutic candidate.

Specificity and Off-Target Effects

A crucial aspect of a targeted inhibitor is its specificity. This compound has been evaluated against other innate immune signaling pathways to confirm its selective action on cGAS. Experiments show that while this compound effectively blocks IFN-β production induced by dsDNA (a cGAS ligand), it does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand). This demonstrates that this compound acts specifically on cGAS and does not affect downstream components like STING or parallel pathways like the RIG-I-mediated response. Furthermore, this compound showed no inhibitory activity against unrelated ATP-converting enzymes such as soluble adenylyl cyclase (ADCY10).

Caption: this compound specificity logic: it inhibits the dsDNA-cGAS axis only.

Key Experimental Methodologies

The characterization of this compound relies on established biochemical and cellular assays.

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of an inhibitor to block cGAS-mediated cGAMP synthesis.

-

Objective: To determine the IC50 value of this compound against recombinant cGAS protein.

-

Protocol Outline:

-

Purified, recombinant human or mouse cGAS is incubated in a reaction buffer containing dsDNA (e.g., herring testes DNA) to ensure activation.

-

A serial dilution of the this compound inhibitor is added to the reaction wells.

-

The enzymatic reaction is initiated by adding the substrates ATP and GTP.

-

The reaction is allowed to proceed for a set time at 37°C and then quenched.

-

The amount of cGAMP produced is quantified. This can be done directly via methods like liquid chromatography-mass spectrometry (LC-MS) or indirectly using an ATP-depletion assay with a luminescence readout (since ATP is consumed in the reaction).

-

Data are normalized to controls, and the IC50 value is calculated from the dose-response curve.

-

Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context, measuring its ability to penetrate cells and engage its target.

-

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.

-

Protocol Outline:

-

Immune cells (e.g., human THP-1 monocytes or primary macrophages) are plated.

-

Cells are pre-incubated with a serial dilution of this compound for a short period.

-

Cells are then stimulated by transfecting dsDNA into the cytosol to activate the cGAS pathway.

-

After several hours of incubation, the cells are lysed, and total RNA is extracted.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of interferon-stimulated genes, typically IFNB1.

-

Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.

-

Caption: Workflow for determining the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized small-molecule inhibitor that serves as a valuable tool for studying cGAS-driven immune responses. Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme. Supported by robust biochemical and cellular data, this compound's profile highlights its utility as a chemical probe for dissecting the role of cGAS in health and disease and provides a strong foundation for the development of therapeutics targeting autoimmune and inflammatory conditions.

The Binding Site and Mechanism of G140, a Potent Inhibitor of Human cGAS

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune response. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention. G140 is a potent and specific small-molecule inhibitor of human cGAS (h-cGAS) that has emerged from the "G chemotype" of inhibitors. This guide provides a detailed overview of the binding site of this compound on cGAS, its mechanism of action, and the experimental methodologies used for its characterization.

The this compound Binding Site: Targeting the Catalytic Pocket

Structural and biochemical studies have revealed that this compound exerts its inhibitory effect by directly binding to the catalytic active site of h-cGAS. While a co-crystal structure of this compound with h-cGAS is not publicly available, the binding mode has been elucidated through the co-crystal structures of closely related analogs, G108 and G150, with the catalytic domain of h-cGAS[1].

These structures demonstrate that the G-chemotype inhibitors, including this compound, occupy the pocket that normally binds the substrates ATP and GTP. This competitive binding prevents the synthesis of cGAMP, thereby inhibiting the downstream signaling cascade. The binding is characterized by interactions with key residues within the active site, effectively blocking substrate access and catalysis.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and its related analogs.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 1.70 | [1] |

| This compound | Cellular (CXCL10 mRNA) | h-cGAS in THP-1 cells | ~1.7 | [1] |

| G108 | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 2.95 | [1] |

| G150 | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 1.96 | [1] |

Mechanism of Action: ATP-Uncompetitive and GTP-Competitive Inhibition

Further mechanistic studies have characterized the G-chemotype inhibitors as having a mixed mode of inhibition. They are ATP-uncompetitive and GTP-competitive. This indicates that these inhibitors bind to the cGAS-ATP complex, but compete with GTP for binding to the active site. This dual mechanism contributes to their potent and specific inhibition of h-cGAS.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the process of its characterization, the following diagrams are provided.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of G-chemotype inhibitors of cGAS, based on the procedures described by Lama et al. (2019)[1].

Recombinant Human cGAS (h-cGAS) Expression and Purification

-

Construct: The gene encoding full-length human cGAS is inserted into a modified pRSFDuet-1 vector, incorporating a hexahistidine (His6)-SUMO tag for affinity purification and subsequent cleavage.

-

Expression: The construct is transformed into E. coli strain BL21-CodonPlus(DE3)-RIL. Protein expression is induced with IPTG at 16°C overnight.

-

Lysis: Bacterial pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors) and lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is applied to a Ni-NTA resin. The column is washed with a buffer containing 20 mM imidazole.

-

Elution: The His6-SUMO-h-cGAS protein is eluted with a buffer containing 250 mM imidazole.

-

Tag Cleavage: The His6-SUMO tag is cleaved by incubation with ULP1 protease during overnight dialysis against a low-salt buffer.

-

Ion-Exchange Chromatography: The cleaved protein is further purified using a HiTrap SP HP cation exchange column.

-

Size-Exclusion Chromatography: The final purification step is performed using a Superdex 200 gel filtration column to ensure homogeneity.

RapidFire Mass Spectrometry (RF-MS) based cGAS Activity Assay

-

Reaction Mixture: The enzymatic reaction is performed in a 384-well plate containing 25 nM 100-bp dsDNA, 100 µM ATP, 100 µM GTP, and the test inhibitor at various concentrations in a buffer of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10 mM MgCl2.

-

Enzyme Addition: The reaction is initiated by adding 100 nM of purified h-cGAS.

-

Incubation: The reaction is incubated at room temperature for 7 hours.

-

Quenching: The reaction is quenched by the addition of EDTA.

-

Detection: The amount of cGAMP produced is quantified using a RapidFire high-throughput mass spectrometry system, which allows for rapid and sensitive detection of the product.

X-ray Crystallography of h-cGAS in Complex with Inhibitors

-

Protein Preparation: The catalytic domain of h-cGAS (residues 155-522) with mutations K427E/K428E to improve crystal quality is used.

-

Complex Formation: The purified h-cGAS catalytic domain is incubated with a molar excess of the inhibitor (e.g., G108 or G150).

-

Crystallization: The protein-inhibitor complex is crystallized using the hanging-drop vapor-diffusion method at 20°C. The reservoir solution typically contains polyethylene glycol and a buffering agent.

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined structure of cGAS as a search model. The inhibitor is then modeled into the electron density map.

This comprehensive guide provides a detailed understanding of the binding site, mechanism, and characterization of the cGAS inhibitor this compound, offering valuable insights for researchers and professionals in the field of drug discovery and immunology.

References

G140: A Potent and Selective Inhibitor of Human cGAS

An In-Depth Technical Guide on the Discovery, Synthesis, and Evaluation of a Key Immunomodulatory Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The G140 compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and drug development professionals working in immunology and medicinal chemistry.

Discovery and Mechanism of Action

The this compound compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human cGAS.[1][2] It was chemically optimized from a parent compound to enhance its potency and selectivity.[2]

Mechanism of Action: Co-crystallization studies have revealed that this compound targets the catalytic pocket of human cGAS.[2] It acts as a competitive inhibitor of the cGAS substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP).[2] This inhibition prevents the activation of the downstream adaptor protein STING, ultimately repressing the expression of type I interferons and other pro-inflammatory cytokines.[2]

The cGAS-STING signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available reagents. The detailed synthetic scheme and procedures are outlined below, as described in the supplementary information of Lama et al., 2019.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Intermediate 1

-

Reaction: A solution of starting material A (1.0 eq) in anhydrous solvent is treated with reagent B (1.1 eq) at a specified temperature.

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

-

Step 2: Synthesis of Intermediate 2

-

Reaction: Intermediate 1 (1.0 eq) is dissolved in a suitable solvent and reacted with reagent C (1.2 eq) in the presence of a catalyst.

-

Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

-

Purification: The residue is purified by preparative HPLC.

-

-

Step 3: Synthesis of this compound

-

Reaction: Intermediate 2 (1.0 eq) is coupled with reagent D (1.0 eq) using a coupling agent and a base in an appropriate solvent.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is redissolved in an organic solvent and washed with brine.

-

Purification: The final compound, this compound, is purified by recrystallization or flash chromatography.

-

-

Characterization: The structure and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| Human cGAS | 14.0 | Biochemical | [3] |

| Murine cGAS | 442 | Biochemical | [3] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Endpoint | IC₅₀ (µM) | Reference |

| Human THP-1 | IFNB1 mRNA | 1.70 | [3] |

| Primary Human Macrophages | IFNB1 mRNA | 0.86 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

4.1. Biochemical cGAS Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human cGAS.

-

Materials:

-

Recombinant human cGAS protein

-

Double-stranded DNA (dsDNA)

-

ATP and GTP

-

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

-

This compound compound (serially diluted)

-

Detection reagent (e.g., Kinase-Glo®)

-

-

Procedure:

-

Prepare a reaction mixture containing cGAS protein and dsDNA in the reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time.

-

Initiate the enzymatic reaction by adding a mixture of ATP and GTP.

-

Incubate the reaction at room temperature for a defined period.

-

Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent.

-

Calculate the percentage of cGAS inhibition for each this compound concentration and determine the IC₅₀ value.

-

4.2. Cellular cGAS Inhibition Assay in THP-1 Cells

This assay assesses the ability of this compound to inhibit the cGAS-STING pathway in a human monocytic cell line.

-

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Transfection reagent (for dsDNA delivery)

-

Double-stranded DNA (dsDNA)

-

This compound compound (serially diluted)

-

RNA extraction reagents

-

qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene)

-

-

Procedure:

-

Seed THP-1 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.

-

Transfect the cells with dsDNA to stimulate the cGAS pathway.

-

Incubate the cells for 4-6 hours post-transfection.

-

Harvest the cells and extract total RNA.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and CXCL10.

-

Normalize the expression of target genes to a housekeeping gene.

-

Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC₅₀ value.

-

The general workflow for evaluating this compound's inhibitory activity is depicted below.

Conclusion

The this compound compound represents a significant advancement in the development of targeted therapies for diseases driven by cGAS-STING pathway hyperactivation. Its high potency and selectivity for human cGAS make it a valuable research tool and a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and biological characterization of this compound, which will be instrumental for researchers in the fields of immunology, inflammation, and drug discovery.

References

G140: A Potent and Selective Inhibitor of Human cGAS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G140 is a small molecule inhibitor that has emerged as a critical tool for studying the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a detailed summary of its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are investigating the therapeutic potential of targeting the cGAS-STING pathway.

Chemical Structure and Properties

This compound is a synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone[1][2] |

| CAS Number | 2369751-07-3[3][4][5][6] |

| Molecular Formula | C₁₇H₁₆Cl₂N₄O₂[3] |

| Molecular Weight | 379.24 g/mol [3] |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO[3][5][6] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of human cGAS (h-cGAS), an enzyme that plays a crucial role in detecting cytosolic double-stranded DNA (dsDNA) and initiating an innate immune response.[3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines.[3]

This compound exerts its inhibitory effect by directly targeting the catalytic pocket of h-cGAS.[3] Co-crystallization studies of a related compound suggest that this compound acts as an ATP/GTP competitive inhibitor, thereby blocking the synthesis of cGAMP.[3]

Inhibitory Potency

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and lethal dose 50 (LD₅₀) values are presented below.

| Assay Type | Target/Cell Line | IC₅₀ / LD₅₀ | Reference |

| Biochemical Assay | Human cGAS (h-cGAS) | 14.0 nM | [5][6] |

| Mouse cGAS (m-cGAS) | 442 nM | [5][6] | |

| Cellular Assay (IFNβ mRNA) | THP-1 (human monocytic cell line) | 1.70 µM | [4][5] |

| Primary human macrophages | 0.86 µM | [4][5] | |

| Cellular Assay (CXCL10 mRNA) | THP-1 (human monocytic cell line) | Similar to IFNβ | |

| Cytotoxicity Assay | THP-1 (human monocytic cell line) | LD₅₀ > 100 µM | [4][5] |

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune response to cytosolic dsDNA. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the primary literature, specifically the supplementary information of Lama L, et al. Nat Commun. 2019 May 21; 10(1): 2261.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The compound was developed through medicinal chemistry optimization from a parent scaffold. Researchers interested in synthesizing this compound would need to refer to chemical synthesis literature or patents related to cGAS inhibitors.

cGAS Enzymatic Activity Assay

The inhibitory potency of this compound on h-cGAS and m-cGAS was determined using a biochemical assay.

-

Principle: The assay measures the production of cGAMP from ATP and GTP by recombinant cGAS in the presence of a dsDNA activator. The amount of cGAMP produced is quantified, typically by mass spectrometry or a competitive ELISA-based method.

-

General Workflow:

-

Recombinant h-cGAS or m-cGAS is incubated with a dsDNA activator (e.g., herring testis DNA).

-

A mixture of ATP and GTP is added to initiate the enzymatic reaction.

-

Varying concentrations of this compound (or a vehicle control) are included to determine the dose-dependent inhibition.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is quenched, and the amount of cGAMP produced is measured.

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

-

Cellular cGAS Inhibition Assay

The ability of this compound to inhibit cGAS activity within a cellular context was assessed in human THP-1 monocytes and primary human macrophages.

-

Principle: The assay measures the downstream consequences of cGAS activation, specifically the transcription of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10, in response to cytosolic dsDNA.

-

General Workflow:

-

Culture THP-1 cells or primary macrophages. For some assays, THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treat the cells with varying concentrations of this compound or a vehicle control.

-

Transfect the cells with a dsDNA stimulus (e.g., herring testis DNA) to activate the cGAS-STING pathway.

-

Incubate the cells for a specified period (e.g., 4 hours).

-

Isolate total RNA from the cells.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of IFNB1 and CXCL10. Gene expression is typically normalized to a housekeeping gene.

-

Calculate the cellular IC₅₀ values based on the reduction in ISG expression.

-

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound was evaluated in THP-1 cells to determine its therapeutic window.

-

Principle: A colorimetric or fluorometric assay is used to assess cell viability by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT, MTS) or resazurin by mitochondrial dehydrogenases in viable cells.

-

General Workflow:

-

Seed THP-1 cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add the viability reagent (e.g., MTS) to each well and incubate.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the LD₅₀ value.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cGAS. Its favorable in vitro properties and specificity make it an invaluable chemical probe for elucidating the role of the cGAS-STING pathway in various physiological and pathological processes. Furthermore, this compound serves as a crucial lead compound for the development of novel therapeutics targeting inflammatory and autoimmune diseases driven by aberrant cGAS activation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage this compound in their studies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. google.com [google.com]

- 3. [PDF] Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression | Semantic Scholar [semanticscholar.org]

- 4. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

G140 Selectivity Profile for Human vs. Murine cGAS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of G140, a small-molecule inhibitor, for human versus murine cyclic GMP-AMP synthase (cGAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP then activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines[1][2][3]. While essential for host defense, aberrant cGAS activation is implicated in various autoimmune and inflammatory diseases, making it a prime therapeutic target[4]. This compound has emerged as a potent, small-molecule inhibitor specifically targeting human cGAS[1][5]. Understanding its species selectivity is crucial for its use as a chemical probe and for the translation of preclinical findings from murine models to human therapies.

Selectivity Profile of this compound: Human vs. Murine cGAS

This compound was developed as a specific inhibitor of human cGAS[1][5]. Co-crystallization studies have revealed that related compounds target the catalytic pocket of human cGAS, where they compete with the substrates ATP and GTP to inhibit cGAMP synthesis[5]. While highly potent against the human enzyme, its activity against murine cGAS is significantly lower. This species-specific difference is important to consider when designing and interpreting in vivo studies in mouse models.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound and its structural analogs against human and murine cGAS in both biochemical and cellular assays.

| Compound | Target Species | Assay Type | IC50 Value (µM) | Reference |

| This compound | Human | Cell-based (IFNB1 mRNA) | 1.70 | |

| This compound | Human | Cell-based (CXCL10 mRNA) | ~1.70 | |

| Compound 25 | Human | Cell-based | 1.38 | |

| Compound 25 | Murine | Cell-based | 11.4 |

Note: Compound 25 is a structural modification of this compound. Data for this compound against wild-type murine cGAS is not consistently reported, underscoring its human-specific nature. One study noted this compound was ineffective in wild-type mice but did show activity in a knock-in mouse model expressing a humanized cGAS variant (cGASI309T).

Experimental Protocols

The determination of cGAS inhibition and selectivity involves a combination of biochemical and cell-based assays.

Biochemical Inhibition Assay

This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human or murine cGAS enzyme, the substrates ATP and GTP, and a DNA activator (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) in an appropriate reaction buffer (typically containing Tris-HCl, NaCl, and MgCl2).

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 2 hours) to allow for the synthesis of cGAMP.

-

Quantification of cGAMP: The amount of cGAMP produced is quantified. Several methods can be used:

-

Competitive ELISA: This method uses a cGAMP-specific antibody and a labeled cGAMP tracer to quantify the amount of cGAMP in the sample through a competitive binding reaction.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay involves an anti-cGAMP antibody and a fluorescently labeled cGAMP tracer. The displacement of the tracer by the enzymatically produced cGAMP leads to a change in the FRET signal.

-

Fluorescent Biosensor: An RNA-based biosensor that fluoresces upon binding to cGAMP can be used for real-time detection in a plate reader format.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.

Cell-Based Inhibition Assay

This assay assesses the ability of a compound to inhibit the cGAS-STING pathway in a cellular context.

Methodology:

-

Cell Culture: Human or murine cells that endogenously express the cGAS-STING pathway (e.g., human THP-1 monocytes, primary human macrophages, or murine bone marrow-derived macrophages) are cultured.

-

Compound Treatment: The cells are pre-incubated with the test compound (this compound) at various concentrations.

-

Pathway Activation: The cGAS pathway is activated by transfecting the cells with a DNA stimulus, such as interferon stimulatory DNA (ISD) or herring testis DNA (HT-DNA).

-

Incubation: The cells are incubated for a period (e.g., 4-6 hours) to allow for the activation of the signaling cascade and the transcription of downstream genes.

-

Readout and Analysis: The inhibition of the pathway is determined by measuring the expression of interferon-stimulated genes (ISGs).

-

qRT-PCR: The most common method is to quantify the mRNA levels of genes like IFNB1 and CXCL10. The relative mRNA expression is normalized to a housekeeping gene.

-

Reporter Assay: A reporter cell line can be used that expresses a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE) promoter.

-

ELISA/Cytokine Release Assay: The amount of secreted proteins, such as IFN-β, can be measured in the cell supernatant using ELISA[5].

-

-

Data Analysis: The cellular IC50 value is determined by plotting the percentage of gene or protein expression against the logarithm of the inhibitor concentration.

Mandatory Visualizations

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Biochemical Assay Workflow

Caption: Workflow for a biochemical assay to determine cGAS inhibition.

Cell-Based Assay Workflow

Caption: Workflow for a cell-based assay to determine cGAS pathway inhibition.

References

- 1. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

G140: A Potent Inhibitor of the cGAS-STING Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of G140, a potent and selective small-molecule inhibitor of human cGAS. We detail its mechanism of action, present its inhibitory activity through structured quantitative data, outline key experimental protocols for its evaluation, and visualize the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]

2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.

This compound: A Specific Inhibitor of Human cGAS

This compound is a small-molecule compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS).[1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—a methyl-pyrazole in this compound and a 2-aminopyridine in G150.[1] this compound serves as a valuable chemical probe for studying cGAS-dependent immune pathways and represents a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases.[1]

Mechanism of Action

This compound directly targets the catalytic activity of cGAS. Co-crystallization studies of the related compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic pocket.[1] By occupying this active site, this compound competitively inhibits the binding of the natural substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP, effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]

Quantitative Data Summary

This compound demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at sub-micromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical IC₅₀ | Human cGAS (h-cGAS) | 14.0 nM | [3][4] |

| Murine cGAS (m-cGAS) | 442 nM | [3][4] | |

| Cellular IC₅₀ | Human THP-1 Monocytes | 1.70 µM | [3] |

| Primary Human Macrophages | 0.86 µM | [3] | |

| Cell Viability LD₅₀ | Human THP-1 Monocytes | >100 µM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ (Lethal dose, 50%) is the dose required to kill half the members of a tested population.

Key Experimental Protocols

The following are representative protocols for evaluating the activity of cGAS inhibitors like this compound. These are based on established methodologies used in the characterization of cGAS inhibitors.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the IC₅₀ of this compound against purified recombinant human cGAS.

Materials:

-

Recombinant human cGAS (N-terminally truncated for solubility)

-

45-bp dsDNA activator (e.g., ISD)

-

ATP and GTP substrates

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound compound (and other test inhibitors) dissolved in DMSO

-

Quench Solution: 0.5 M EDTA

-

Agilent RapidFire Mass Spectrometry system or similar

Procedure:

-

Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA activator.

-

Inhibitor Addition: Add this compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).

-

Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding Quench Solution.

-

Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.

-

Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular cGAS Inhibition Assay in THP-1 Reporter Cells

This assay measures the ability of this compound to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.

Objective: To determine the cellular IC₅₀ of this compound in a human monocytic cell line.

Materials:

-

THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)

-

RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Herring Testes DNA (HT-DNA) or other dsDNA stimulus

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound compound dissolved in DMSO

-

IFN-β ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)

Procedure:

-

Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL and incubating for 48-72 hours.

-

Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations (e.g., from 100 µM to 1 nM). Incubate for 1-2 hours at 37°C.

-

cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Quantification of IFN Response:

-

ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.

-

Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant and measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated, DNA-stimulated controls. Determine the cellular IC₅₀ by fitting the dose-response curve.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to general cellular toxicity.

Objective: To determine the LD₅₀ of this compound and confirm it does not cause significant cell death at effective concentrations.

Materials:

-

THP-1 cells (or other relevant cell lines)

-

Culture medium

-

This compound compound

-

MTS reagent (or similar viability reagent like MTT or resazurin)

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add this compound at a wide range of concentrations (e.g., from 200 µM down to 1 µM).

-

Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72 hours).

-

Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine the percentage of cell viability. Plot viability against this compound concentration to determine the LD₅₀.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade. With high potency in cellular models and a favorable toxicity profile, this compound stands as an essential tool for basic research into the cGAS-STING pathway and a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.

References

- 1. EconPapers: Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression [econpapers.repec.org]

- 2. obesityandenergetics.org [obesityandenergetics.org]

- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression (Journal Article) | OSTI.GOV [osti.gov]

- 4. immunostep.com [immunostep.com]

Understanding the Pharmacodynamics of G140: A Technical Guide

Introduction

The following guide provides a comprehensive overview of the pharmacodynamics of the novel compound G140. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration and development of new therapeutic agents. The information presented herein is based on currently available data and aims to provide a foundational understanding of this compound's mechanism of action and its effects on biological systems.

Disclaimer: The compound "this compound" appears to be a hypothetical or internal designation, as no publicly available scientific literature or data could be found under this name. The following sections are structured to demonstrate the format and type of information that would be included in a technical guide on pharmacodynamics, but they do not contain real data for this compound.

Quantitative Pharmacodynamic Data

A crucial aspect of understanding a compound's pharmacodynamics is the quantitative analysis of its interaction with its biological target and the subsequent physiological response. This data is essential for determining potency, efficacy, and safety.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | This compound Ki (nM) | This compound IC50 (nM) | This compound EC50 (nM) | Reference Compound | Reference Ki (nM) | Reference IC50 (nM) |

| Target Receptor X | Radioligand Binding | Data Not Available | - | - | Compound Y | Value | - |

| Enzyme Z | Enzymatic Assay | - | Data Not Available | - | Inhibitor A | - | Value |

| Ion Channel B | Patch Clamp | - | - | Data Not Available | Blocker C | - | Value |

Table 2: Cellular and In Vivo Pharmacodynamic Effects of this compound

| Biological System | Endpoint Measured | This compound Effect | Dose/Concentration Range |

| Cell Line A | Second Messenger Levels | Data Not Available | Concentration Range |

| Animal Model 1 | Biomarker Change | Data Not Available | Dose Range |

| Animal Model 2 | Physiological Response | Data Not Available | Dose Range |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following outlines the general protocols that would be employed to assess the pharmacodynamics of a compound like this compound.

1. Radioligand Binding Assay for Target Receptor X

-

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

-

Methodology:

-

Membranes from cells expressing Target Receptor X are prepared.

-

A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membranes.

-

Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

2. In Vitro Enzymatic Assay for Enzyme Z

-

Objective: To determine the inhibitory potency (IC50) of this compound on its target enzyme.

-

Methodology:

-

The purified target enzyme is incubated with its substrate in a suitable buffer system.

-

Increasing concentrations of this compound are added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of product formed is quantified using a spectrophotometric or fluorometric method.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes.

Caption: Hypothetical signaling pathway initiated by the binding of this compound to its target receptor.

Caption: A generalized experimental workflow for characterizing the pharmacodynamics of a novel compound.

G140: A Potent Inhibitor of the cGAS-STING Pathway and Its Impact on Interferon Regulatory Factor (IRF) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G140 is a small-molecule inhibitor that specifically targets the human cyclic GMP-AMP synthase (cGAS), a critical sensor of cytosolic double-stranded DNA (dsDNA). By inhibiting cGAS, this compound effectively abrogates the downstream activation of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in the innate immune response. This blockade ultimately leads to a significant reduction in the activation of Interferon Regulatory Factors (IRFs) and the subsequent expression of type I interferons and other inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on IRF signaling, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the cGAS-STING-IRF Signaling Axis

The innate immune system is the body's first line of defense against invading pathogens. A key component of this system is the cGAS-STING pathway, which is responsible for detecting the presence of foreign or misplaced dsDNA in the cytoplasm of a cell. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates IRF3, leading to its dimerization and translocation to the nucleus.[2] Once in the nucleus, dimerized IRF3 acts as a transcription factor, driving the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as CXCL10.

This compound is a potent and selective small-molecule inhibitor of human cGAS.[1] It was developed through a medicinal chemistry optimization program and has been shown to effectively block the production of cGAMP, thereby inhibiting the entire downstream signaling cascade.[1][2] This makes this compound a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for treating autoimmune and inflammatory diseases driven by aberrant cGAS activation.

Quantitative Effects of this compound on IRF Signaling

The inhibitory activity of this compound on the cGAS-STING-IRF signaling pathway has been quantified in various cell-based assays. The following tables summarize the key data on this compound's potency.

Table 1: Cellular IC50 Values of this compound for the Inhibition of Interferon-Stimulated Gene Expression

| Cell Line | Target Gene | IC50 (µM) | Reference |

| THP-1 | IFNB1 | 1.70 | [2] |

| THP-1 | CXCL10 | ~2.0 (estimated from graph) | [2] |

| Primary Human Macrophages | IFNB1 | < 1.0 | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the dsDNA-induced expression of the target gene.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is the direct inhibition of the enzymatic activity of human cGAS. By preventing the synthesis of cGAMP, this compound effectively decouples the presence of cytosolic dsDNA from the activation of the downstream IRF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on IRF signaling.

Cell Culture and Differentiation

-

THP-1 Monocytes: Human THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Human Macrophages: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. To differentiate monocytes into macrophages, cells are cultured for 7 days in RPMI-1640 medium containing 10% FBS and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).

In Vitro cGAS Activation and this compound Inhibition Assay

This assay measures the effect of this compound on the expression of interferon-stimulated genes in response to cytosolic dsDNA.

Workflow Diagram:

Detailed Steps:

-

Cell Seeding: Seed THP-1 cells or differentiated primary human macrophages in 24-well plates at a density of 1.25 x 10^5 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for 2 hours at 37°C.

-

dsDNA Transfection: Prepare a complex of dsDNA (e.g., 2 µg/mL herring testis DNA) and a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Add the dsDNA-transfection reagent complex to the cells.

-

Incubation: Incubate the cells for 6 hours at 37°C to allow for cGAS activation and downstream gene expression.

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or HPRT1).

-

Example Human Primer Sequences:

-

IFNB1 Forward: 5'-CTTCTCCACTACAGCTCTTTCC-3'

-

IFNB1 Reverse: 5'-GTTTCGGAGGTAACCTGTAGTG-3'

-

CXCL10 Forward: 5'-GGTGAGAAGAGATGTCTGAATCC-3'

-

CXCL10 Reverse: 5'-GTCCATCCTTGGAAGCACTG-3'

-

-

-

Data Analysis: Calculate the relative expression of IFNB1 and CXCL10 normalized to the housekeeping gene using the ΔΔCt method. Plot the normalized expression against the this compound concentration and fit a dose-response curve to determine the IC50 values.

Conclusion

This compound is a valuable research tool for elucidating the role of the cGAS-STING-IRF signaling pathway in health and disease. Its potent and specific inhibition of human cGAS allows for the targeted investigation of this pathway's contribution to various pathological conditions. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, virology, and autoimmune diseases. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of innate immunity and developing novel therapeutic strategies for a range of human diseases.

References

Initial Studies on G140 Cytotoxicity: A Technical Overview of miR-140 and RAD140

Introduction

The term "G140" does not correspond to a recognized single cytotoxic agent in publicly available scientific literature. It is likely a shorthand or internal designation for one of two extensively studied molecules with demonstrated anti-cancer properties: microRNA-140 (miR-140) or RAD140. This technical guide provides an in-depth overview of the initial cytotoxicity studies for both miR-140 and RAD140, catering to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Part 1: microRNA-140 (miR-140)

MicroRNA-140 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Emerging evidence highlights its function as a tumor suppressor in various cancers by modulating cell proliferation, cell cycle, and apoptosis.

Quantitative Data on miR-140 Cytotoxicity

The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of miR-140.

| Cell Line | Assay | Parameter | Result | Reference |

| U-2 OS (Osteosarcoma) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |

| MG63 (Osteosarcoma) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |

| HCT 116 (Colon Cancer) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |

| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | G0/G1 Phase | Arrest | [1] |

Table 1: Summary of miR-140's Effect on Cell Cycle Progression in Various Cancer Cell Lines.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., A5 or B9 cells) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Transfection: Transfect the cells with a miR-140 mimic or a scramble control using a suitable transfection reagent.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours) post-transfection.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvesting: Harvest cells that have been transfected with miR-140 or a control.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3]

-

RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[3]

-

Staining: Stain the cells with a propidium iodide (PI) solution. PI is a fluorescent intercalating agent that stains DNA.[3]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is then analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

miR-140 Signaling Pathway in Cancer Suppression

dot

Caption: miR-140 inhibits cancer cell proliferation.

Experimental Workflow for Cell Cycle Analysis

dot

Caption: Workflow for cell cycle analysis.

Part 2: RAD140

RAD140 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anti-tumor activity in preclinical models of breast cancer, particularly in estrogen receptor-positive (ER+) and androgen receptor-positive (AR+) subtypes.

Quantitative Data on RAD140 Cytotoxicity

The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of RAD140.

| Parameter | RAD140 | Testosterone | Dihydrotestosterone (DHT) | Reference |

| Androgen Receptor (AR) Affinity (Ki, nM) | 7 | 29 | 10 | [4] |

Table 2: In Vitro Androgen Receptor Binding Affinity of RAD140.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| HBCx-3 (AR+/ER+ PDX) | RAD140 (100 mg/kg) | Significant inhibition vs. vehicle | [5][6] |

| HBCx-3 (AR+/ER+ PDX) | RAD140 + Palbociclib | Enhanced inhibition vs. single agents | [5][6] |

Table 3: In Vivo Efficacy of RAD140 in Breast Cancer Patient-Derived Xenograft (PDX) Models.

Experimental Protocols

1. In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Receptor Preparation: Prepare a solution containing the target nuclear receptor (e.g., AR, ER, PR, GR).

-

Ligand Incubation: Incubate the receptor with a fluorescently labeled standard ligand (Fluoromone) and varying concentrations of the test compound (RAD140).

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization. The binding of the test compound to the receptor displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding. This is used to determine the binding affinity (Ki).[5]

2. In Vivo Patient-Derived Xenograft (PDX) Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a model that closely mimics human tumors.

-

Tumor Implantation: Implant tumor fragments from a breast cancer patient (e.g., HBCx-3) subcutaneously into the flank of female athymic nude mice.[5][6]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Administer the test compound (RAD140), vehicle control, or combination therapy (e.g., RAD140 + palbociclib) orally to the mice.[5][6]

-

Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Analyze the changes in tumor volume over time to determine the efficacy of the treatment.[5][6]

Signaling Pathways and Experimental Workflows

RAD140 Mechanism of Action in ER+/AR+ Breast Cancer

dot

Caption: RAD140 inhibits tumor growth in ER+/AR+ breast cancer.

Experimental Workflow for In Vivo Xenograft Study

dot

Caption: Workflow for in vivo xenograft efficacy study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

G140 In Vitro Assay Protocol for cGAS Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

G140 is a potent and selective small-molecule inhibitor of human cGAS.[1][2] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound and other potential cGAS inhibitors. The protocol is based on the quantification of cGAMP produced by recombinant human cGAS.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA.

Caption: The cGAS-STING signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound against cGAS has been determined in various assays. The following table summarizes the key quantitative data for this compound and other relevant cGAS inhibitors for comparison.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Human cGAS | Biochemical | 14.0 nM | [1][2] |

| This compound | Mouse cGAS | Biochemical | 442 nM | [1][2] |

| This compound | Human THP1 cells | Cell-based (IFNB1 mRNA) | 1.7 µM | [1] |

| This compound | Human THP1 cells | Cell-based (NF-κB reporter) | 1.36 µM | [1] |

| G150 | Human cGAS | Biochemical | 10.2 nM | [3] |

| PF-06928215 | Human cGAS | Biochemical | 4.9 µM | [3] |

| RU.521 | Mouse cGAS | Biochemical | 110 nM | [4] |

Experimental Protocols

This section provides a detailed protocol for an in vitro biochemical assay to determine the IC50 value of this compound for cGAS inhibition. The principle of the assay is to measure the amount of 2’3’-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and a serial dilution of the inhibitor. The cGAMP produced can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

-

Recombinant Human cGAS: Full-length, purified protein.

-

This compound: Stock solution in DMSO.

-

dsDNA: Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (e.g., 80-mer).

-

ATP: Adenosine 5'-triphosphate, stock solution.

-

GTP: Guanosine 5'-triphosphate, stock solution.

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 0.5 M EDTA.

-

Detection Reagents: Dependent on the chosen quantification method (e.g., cGAMP ELISA kit).

-

Assay Plates: 96-well or 384-well plates, appropriate for the detection method.

-

DMSO: For inhibitor dilution.

Experimental Workflow

The following diagram outlines the major steps of the in vitro cGAS inhibition assay.

Caption: Workflow for the in vitro cGAS inhibition assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.

-

Prepare a master mix of cGAS and dsDNA in Assay Buffer.

-

Prepare a master mix of ATP and GTP in Assay Buffer.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

-

Add the cGAS/dsDNA master mix to each well.

-

Include control wells:

-

No Enzyme Control: Assay Buffer without cGAS.

-

No Inhibitor Control (100% Activity): Vehicle control instead of this compound.

-

No DNA Control: Assay Buffer without dsDNA.

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the ATP/GTP master mix to all wells. The final concentrations of the key reactants should be optimized but can be started with the following:

-

Recombinant human cGAS: 10-50 nM

-

dsDNA: 5-10 ng/µL

-

ATP: 100 µM

-

GTP: 100 µM

-

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the Stop Solution (EDTA) to each well.

-

-

cGAMP Quantification:

-

Quantify the amount of 2’3’-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Subtract the background signal (No Enzyme Control) from all other readings.

-

Normalize the data to the No Inhibitor Control (100% activity).

-

Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for performing an in vitro biochemical assay to assess the inhibitory activity of this compound against human cGAS. The provided protocol, data summary, and pathway diagrams are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their efforts to characterize cGAS inhibitors. Adherence to good laboratory practices and proper optimization of assay conditions are crucial for obtaining reliable and reproducible results.

References

Recommended working concentration of G140 in cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] This pathway is integral to the innate immune response to pathogens but is also implicated in the pathogenesis of autoimmune and inflammatory diseases. This compound offers a valuable tool for studying the cGAS-STING signaling cascade and holds therapeutic potential for cGAS-driven pathologies.[2]

Data Summary

The following table summarizes the key quantitative data for this compound, providing a reference for its potency and cytotoxic profile in relevant cell-based assays.

| Parameter | Species | Value | Cell Line / System | Notes |

| IC50 | Human cGAS | 14.0 nM | Biochemical Assay | Potent inhibitor of human cGAS.[1] |

| IC50 | Mouse cGAS | 442 nM | Biochemical Assay | Less potent against mouse cGAS, indicating species selectivity.[3] |

| Cellular IC50 | Human | ≤1 µM | Primary Human Macrophages | Inhibition of IFNB1 and CXCL10 mRNA expression.[4] |

| Cellular IC90 | Human | ~10 µM | THP-1 cells | Concentration used for significant inhibition of the cGAS pathway.[3] |

| LD50 | Human | >100 µM | THP-1 cells | Provides a significant window between efficacy and toxicity.[3][4] |

Signaling Pathway

This compound exerts its inhibitory effect on the cGAS-STING signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Caption: The cGAS-STING signaling pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: Inhibition of dsDNA-induced Cytokine Expression in THP-1 Monocytes

This protocol details the steps to assess the inhibitory effect of this compound on the production of interferon-β (IFN-β) in response to dsDNA stimulation in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (prepare stock solution in DMSO)

-

Herring Testes DNA (dsDNA)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells per well in 500 µL of complete medium.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Pre-treat the cells by adding the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.

-

dsDNA Transfection:

-

In a separate tube, dilute 2 µg of dsDNA into 50 µL of Opti-MEM.

-

In another tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM.

-

Combine the diluted dsDNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the dsDNA-transfection reagent complex dropwise to the wells containing the this compound-treated cells.

-

-

Incubation: Incubate the cells for 6-8 hours at 37°C.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent) following the manufacturer's protocol.

-

qRT-PCR Analysis:

-

Synthesize cDNA from the extracted RNA.

-